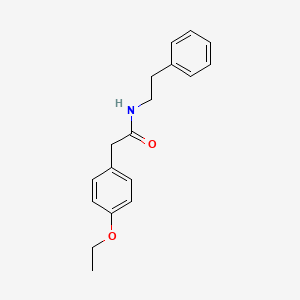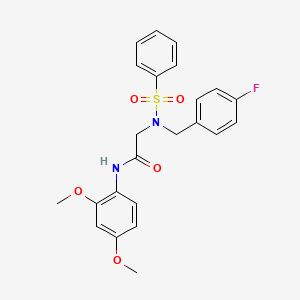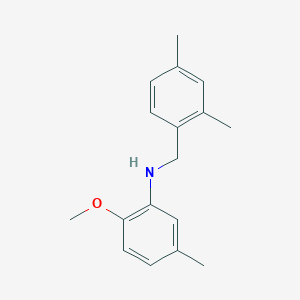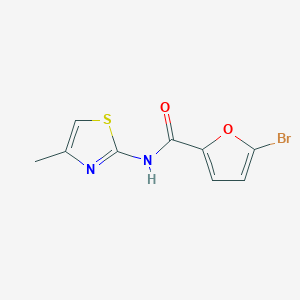
5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, also known as PETT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PETT is a heterocyclic compound that contains a triazole ring and a thiol group. It has been found to possess various biological activities, including antimicrobial, antitumor, and antioxidant properties.
Mecanismo De Acción
The exact mechanism of action of 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been proposed that 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol exerts its biological activities through various mechanisms, including the inhibition of enzymes, the induction of apoptosis, and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including acetylcholinesterase and tyrosinase. 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been found to modulate cellular signaling pathways, including the MAPK and PI3K/Akt pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its low toxicity and high stability. 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is relatively easy to synthesize, making it readily available for research purposes. However, 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has some limitations, including its poor solubility in water, which can limit its use in certain experiments. 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol also has limited bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, including the development of new synthesis methods to improve its yield and purity. Further studies are needed to elucidate the exact mechanism of action of 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol and its potential applications in various fields. In addition, the development of new formulations and delivery systems for 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol could improve its bioavailability and efficacy in vivo. Finally, the evaluation of the safety and toxicity of 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in vivo is needed to determine its potential for use in medicine and other applications.
Métodos De Síntesis
5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol can be synthesized using various methods, including the reaction of 2-phenylethylamine with 4-phenyl-3-thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with sodium hydroxide to form 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. Other methods include the reaction of 2-phenylethylamine with 4-phenyl-3-thiosemicarbazone in the presence of ethanol and the reaction of 2-phenylethylamine with 4-phenyl-3-thiosemicarbazide in the presence of potassium hydroxide.
Aplicaciones Científicas De Investigación
5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been found to possess antimicrobial and antitumor properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In agriculture, 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been found to possess antioxidant properties, making it a potential candidate for use as a natural preservative in food and feed. 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has also been found to enhance the growth of plants and increase their resistance to environmental stressors, making it a potential candidate for use as a plant growth regulator.
In material science, 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been found to possess excellent thermal stability and mechanical properties, making it a potential candidate for use in the development of high-performance materials.
Propiedades
IUPAC Name |
3-phenyl-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c20-16-18-17-15(14-9-5-2-6-10-14)19(16)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLZDESFCWUXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NNC2=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5708646.png)



![1-{2-[(2-nitrophenyl)thio]benzoyl}pyrrolidine](/img/structure/B5708682.png)

![N-[4-({[(3-methylbutanoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5708697.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B5708699.png)
![N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5708700.png)

![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5708722.png)
![3-(difluoromethyl)-N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708723.png)
